molecular formula C17H17N3O2S B2423203 N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-85-6

N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2423203
CAS No.: 851943-85-6
M. Wt: 327.4
InChI Key: HWQNTEWRCNPQCT-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The presence of various substituents on the pyrimidine ring can significantly influence the biological activity of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives, including the targeted compound, through reactions involving amines, oxalyl chloride, and N, N-dimethylformamide as catalysts. These compounds exhibit stereoisomerism and have been characterized using NMR analysis, showcasing their complex chemical behavior and potential for further modification (Peterlin-Mašič et al., 2000).

Antimicrobial and Anticancer Activities

Some derivatives of thiazolo[3,2-a]pyrimidine have shown promising antimicrobial activity. For instance, compounds have been synthesized that exhibit significant activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin and metronidazole. This suggests their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been explored through the synthesis of compounds that were tested for activity. Some derivatives demonstrated moderate anti-inflammatory activity, indicating the chemical scaffold's relevance in designing anti-inflammatory drugs (Tozkoparan et al., 1999).

Future Directions

The field of pyrimidine research continues to be a promising area in medicinal chemistry. The development of novel active pyrimidine scaffolds with more activity and less harm is a potential future direction . This includes the design and development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(4-butylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-3-4-12-5-7-13(8-6-12)19-15(21)14-11-18-17-20(16(14)22)9-10-23-17/h5-11H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQNTEWRCNPQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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